molecular formula C9H21O4PS2 B104567 Terbufos-oxon-sulfoxide CAS No. 56165-57-2

Terbufos-oxon-sulfoxide

Cat. No.: B104567
CAS No.: 56165-57-2
M. Wt: 288.4 g/mol
InChI Key: KHPIRTIPNKMGNN-UHFFFAOYSA-N
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Description

Terbufos-oxon-sulfoxide (CAS: 56165-57-2) is an oxidative metabolite of terbufos, a broad-spectrum organophosphate (OP) insecticide. Its molecular formula is C₉H₂₁O₄PS₂, with a molecular weight of 288.36 g/mol . Structurally, it features a sulfoxide group (S=O) formed through the oxidation of the parent compound, terbufos, and its intermediate metabolite, terbufos-oxon.

This compound is frequently detected in pesticide residue analyses, particularly in agricultural and environmental samples. Analytical methods such as liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have identified its characteristic ions (e.g., [M+H]+ at m/z 289.0700) . Limits of detection (LOD) and quantification (LOQ) for this compound in urinary studies are reported as 0.03 µg/L and 0.03 µg/L, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbufos-oxon-sulfoxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a diethoxyphosphoryl compound with a sulfinyl-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Terbufos-oxon-sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or phosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group typically yields a sulfone, while reduction of the phosphoryl group produces a phosphine.

Scientific Research Applications

Agricultural Applications

Pest Control:
Terbufos-oxon-sulfoxide is primarily utilized in agriculture as a systemic insecticide and nematicide. It effectively controls a range of pests affecting crops such as corn, sugar beets, and sorghum. Its mechanism involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest mortality .

Soil Residue Studies:
Research indicates that terbufos undergoes oxidation to form terbufos sulfoxide, which is more persistent in soil than its parent compound. This persistence affects the degradation rates and environmental impact of terbufos applications . Studies have shown that the uptake of terbufos sulfoxide by earthworms is higher than that of terbufos itself, indicating its potential for bioaccumulation in soil organisms .

Ecotoxicological Research

Toxicity Assessments:
this compound has been studied for its toxic effects on various non-target organisms, including aquatic species and terrestrial invertebrates. Toxicity assessments reveal that while it is less toxic than terbufos, it still poses significant risks to aquatic life due to its potential for bioaccumulation and persistence in the environment .

Ecological Risk Assessments:
The Environmental Protection Agency (EPA) has conducted extensive ecological risk assessments on terbufos and its metabolites, including this compound. These assessments evaluate the risks posed to avian and mammalian species, highlighting concerns regarding mortality linked to agricultural practices involving terbufos .

Human Health Risk Assessments

Cholinesterase Inhibition:
this compound is recognized for its high acute toxicity through various exposure routes (oral, dermal, inhalation). Human health risk assessments have indicated significant cholinesterase inhibition at low doses, which raises concerns for agricultural workers handling this compound . The acute reference doses derived from studies suggest stringent safety measures are necessary when using products containing terbufos.

Metabolism Studies:
Studies have shown that terbufos can be metabolized into more toxic forms such as terbufos oxon, which emphasizes the importance of understanding metabolic pathways when evaluating human health risks associated with exposure to terbufos and its metabolites .

Case Studies

Study Focus Findings
Environmental Toxicology Study (1995)Uptake in EarthwormsHigher uptake of terbufos sulfoxide compared to terbufos; no significant mortality observed .
EPA Risk Assessment (2008)Ecological ImpactIdentified risks to birds and mammals; recommended buffer zones to mitigate aquatic contamination .
Human Health Risk Assessment (2007)Cholinesterase ActivityLow NOAEL observed; significant inhibition noted across multiple species .

Mechanism of Action

The mechanism of action of Terbufos-oxon-sulfoxide involves its interaction with specific molecular targets. The phosphoryl and sulfinyl groups can interact with enzymes and other proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares terbufos-oxon-sulfoxide with related terbufos metabolites and other OP compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Terbufos 13071-79-9 C₉H₂₁O₂PS₃ 288.43 Thiophosphate, sulfide (S)
Terbufos-oxon 56070-14-5 C₉H₂₁O₃PS₂ 272.36 Oxon (P=O), sulfide (S)
This compound 56165-57-2 C₉H₂₁O₄PS₂ 288.36 Oxon (P=O), sulfoxide (S=O)
Terbufos-sulfone 56070-16-7 C₉H₂₁O₅PS₂ 304.36 Oxon (P=O), sulfone (O₂S=O)
Chlorpyrifos-oxon 5598-15-2 C₉H₁₁Cl₃NO₃PS 350.56 Oxon (P=O), trichloropyridinol

Key Observations :

  • Sulfoxide vs. Sulfone: this compound contains a single oxygen atom bonded to sulfur (S=O), whereas terbufos-sulfone has two (O₂S=O). This difference increases the sulfone’s polarity and decreases its octanol-water partition coefficient (Kow) compared to the sulfoxide .
  • Bioactivity : this compound is less insecticidally active than the parent compound (terbufos) but more persistent in the environment .

Environmental Behavior

Compound Soil Half-Life (Days) Water Half-Life (Days) Octanol-Water Partition Coefficient (Kow)
Terbufos 3–10 3 (natural water) 3.3 × 10⁴
This compound 18–40 280–350 (distilled) 164
Terbufos-sulfone 18–40 280–350 (distilled) 302

Key Findings :

  • Persistence : Terbufos degrades rapidly in soil (half-life ~3 days), while its sulfoxide and sulfone metabolites persist for weeks to months .

Toxicity and Bioactivity

Compound Acute Toxicity (LD₅₀, Crickets) Mechanism of Action
Terbufos 1X (baseline) Acetylcholinesterase (AChE) inhibition
This compound ~1/3X Weak AChE inhibition; oxidative stress
Terbufos-sulfone ~1/5X Minimal AChE inhibition; persistent residue

Key Insights :

  • Toxicity Reduction : Oxidative metabolism reduces AChE inhibition potency. This compound is ~1/3 as toxic as carbofuran to crickets, while terbufos-sulfone is ~1/5 as toxic .

Analytical and Regulatory Considerations

  • Detection : LC-QTOF-MS and GC-MS are standard methods for quantifying this compound in environmental and biological matrices .
  • Regulatory Status : As a metabolite, it is monitored under pesticide residue regulations, with commercial standards available (e.g., 10 ng/µL in acetone) .

Biological Activity

Terbufos-oxon-sulfoxide is a metabolite of the organophosphorus compound terbufos, primarily recognized for its biological activity as a potent inhibitor of acetylcholinesterase (AChE). This article explores the biological activity, toxicity, and metabolic pathways of this compound, supported by various studies and data.

This compound is a phosphorus-containing compound with the following chemical structure:

  • Chemical Formula : C₉H₁₁O₅PS₂
  • Molecular Weight : 298.36 g/mol

The primary mechanism of action for this compound involves the inhibition of AChE, an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can manifest as cholinergic toxicity.

Acute Toxicity

This compound exhibits high acute toxicity across various species. The following table summarizes the acute toxicity values (LD50) from different studies:

SpeciesRouteLD50 (mg/kg bw)
RatOral1.1
RabbitDermal0.81 - 0.93
RatInhalation0.0012 - 0.0061

These values indicate that this compound is highly toxic via oral, dermal, and inhalation routes, with clinical signs including tremors, salivation, and respiratory distress observed in affected animals .

Chronic Toxicity

Chronic exposure studies have shown significant inhibition of AChE activity in various tissues, including brain and plasma. The following chronic exposure NOAELs (No Observed Adverse Effect Levels) have been established:

Study DurationNOAEL (mg/kg bw/day)Endpoint
1-Year Dog Study0.060Inhibition of brain AChE activity
13-Week Rat Study0.059Inhibition of brain AChE activity

These findings underscore the potential for long-term neurotoxic effects associated with exposure to this compound .

Metabolism and Environmental Impact

Terbufos undergoes extensive metabolism in biological systems, primarily through sulfoxidation and desulfuration processes. The metabolic pathway can be summarized as follows:

  • Sulfoxidation : Conversion to terbufos sulfoxide.
  • Desulfuration : Formation of terbufos oxon.
  • Hydrolysis : Breakdown of the thiolophosphorus bond.
  • S-Methylation : Further oxidation processes leading to additional metabolites.

In soil studies, terbufos was shown to oxidize to terbufos sulfoxide at varying rates depending on soil conditions. The persistence of these compounds highlights their potential environmental impact, particularly in agricultural settings .

Case Studies and Research Findings

Several studies have documented the effects of this compound on aquatic organisms:

  • A study on Ceriodaphnia dubia (water flea) reported an EC50 value of 0.08 mg/L , indicating high toxicity to aquatic life .
  • Research on soil degradation revealed that while terbufos was rapidly converted to its sulfoxide form, further degradation was significantly slower in sterilized soils compared to natural soils .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying Terbufos-oxon-sulfoxide in environmental samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable technique, with optimized ionization parameters (e.g., electrospray ionization in positive mode). Calibration curves should be prepared using certified reference standards (e.g., DRE-LA17270300AL, 10 µg/mL in acetonitrile) . Matrix-matched standards are critical to account for interference from soil or water matrices, and recovery rates should be validated (e.g., 70–120% acceptable range) .

Q. How does the molecular structure of this compound influence its reactivity in hydrolysis studies?

  • Methodology : The sulfoxide group (-S=O) increases polarity, making it more susceptible to nucleophilic attack in aqueous environments. Hydrolysis experiments should control pH (e.g., pH 5–9 buffers), temperature (e.g., 25°C vs. 40°C), and ionic strength. Monitor degradation products (e.g., via LC-HRMS) and calculate rate constants using pseudo-first-order kinetics models .

Q. What are the key stability parameters for storing this compound in laboratory settings?

  • Methodology : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and validate purity via NMR or LC-MS. Note that acetonitrile solutions (e.g., DRE-LA17270300AL) are more stable than aqueous preparations .

Advanced Research Questions

Q. How can conflicting data on this compound’s soil half-life be resolved across studies?

  • Methodology : Compare experimental variables:

  • Soil type : Organic matter content (e.g., 2% vs. 5%) alters adsorption coefficients.
  • Microbial activity : Use sterile vs. non-sterile soil controls to isolate biotic degradation.
  • Analytical sensitivity : Ensure limits of detection (LOD) are comparable (e.g., ≤0.1 µg/g). Meta-analysis frameworks (e.g., random-effects models) can statistically harmonize disparate results .

Q. What experimental designs are optimal for elucidating this compound’s metabolic pathways in aquatic ecosystems?

  • Methodology : Use isotopically labeled this compound (e.g., ¹³C or ³²P) to track metabolites in microcosm studies. Combine high-resolution mass spectrometry (HRMS) with enzymatic assays (e.g., cytochrome P450 inhibition) to identify oxidative and conjugative pathways. Include negative controls (e.g., autoclaved water) to distinguish abiotic vs. biotic transformations .

Q. How do co-occurring organophosphates affect the photodegradation kinetics of this compound?

  • Methodology : Design factorial experiments varying concentrations of interferents (e.g., chlorpyrifos, malathion). Use solar simulators with calibrated UV irradiance (e.g., 300–400 nm) and quantify quenching effects via Stern-Volmer plots. Statistical tools like ANOVA with post-hoc Tukey tests can isolate interaction effects .

Q. What are the best practices for validating this compound’s toxicity endpoints in non-target organisms?

  • Methodology : Follow OECD guidelines for acute and chronic toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition). Normalize results to solvent controls (e.g., acetone ≤0.1% v/v) and report EC₅₀/LC₅₀ values with 95% confidence intervals. Use species sensitivity distributions (SSDs) to extrapolate ecological risks .

Properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPIRTIPNKMGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971544
Record name O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56165-57-2
Record name Terbufoxon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium periodate (11.8 grams, 0.055 mole, 10% excess) in 115 ml. of water, cooled to 0° to 5°C., is added O,O-diethyl S-(tert-butylthio)methyl phosphorothioate (13.6 grams, 0.050 mole) and 5.0 ml. of methanol. The reaction mixture, in an ice bath contained in an insulated bucket, is stirred overnight, during which time the ice melts and the mixture attains room temperature. Fifty ml. of methylene chloride is stirred into the mixture and the solids are filtered and washed with an additional 50 ml. of methylene chloride. The filtrate is separated and the aqueous phase extracted with two 50-ml. portions of methylene chloride. The organic solutions are combined, washed with 25-ml. portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4). Reduced-pressure evaporation of the solvent from the dried solution gives 13.9 grams (96.5%) of clear, colorless oil which slowly crystallizes, melting point 34.5° to 36.0°C. Attempts to effect recrystallization are not successful. TLC shows the presence of only a trace amount of a contaminant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.